Fmoc-D-Phe(3,4-DiCl)-OH

Peptide Chemistry Solid-Phase Synthesis Reagent Stability

Acquire Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4) for your SPPS workflows. The 3,4-dichloro substitution on the D-Phe core uniquely modulates steric bulk, lipophilicity, and electron density—critical for optimizing peptide conformation, target binding, and pharmacokinetics. Unlike the L-enantiomer (CAS 177966-59-5) or mono-halogenated analogs, this D-configured building block confers inherent resistance to proteolytic degradation. Ship globally with standard regulatory clearances for R&D use.

Molecular Formula C24H19Cl2NO4
Molecular Weight 456.3 g/mol
CAS No. 177966-58-4
Cat. No. B557932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(3,4-DiCl)-OH
CAS177966-58-4
Synonyms177966-58-4; Fmoc-D-3,4-dichlorophe; Fmoc-3,4-dichloro-D-phenylalanine; Fmoc-D-Phe(3,4-Cl2)-OH; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid; FMOC-D-PHE(3,4-DICL)-OH; Fmoc-L-phe(3,4-Cl2)-OH; Fmoc-D-3,4-Dichlorophenylalanine; AC1MBSTX; 47425_ALDRICH; SCHEMBL119512; 47425_FLUKA; CTK8C5622; MolPort-001-758-488; ZINC2564728; CF-352; FMOC-3,4-DICHLORO-D-PHE-OH; FMOC-D-3,4-DICHLORO-PHE-OH; AKOS015837447; AKOS015889731; AB05856; AM82046; FMOC-(3,4-DI-CL)-D-PHE-OH; RTR-008146; AC-16843
Molecular FormulaC24H19Cl2NO4
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
InChIKeyQNVHCYWPXIGFGN-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4): A Halogenated, Chiral Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4) is a halogenated, non-proteinogenic D-phenylalanine derivative featuring an Fmoc-protected N-terminus and a 3,4-dichlorobenzyl side chain [1]. It serves as a specialized building block in solid-phase peptide synthesis (SPPS) , enabling the precise incorporation of the 3,4-dichloro-D-phenylalanine residue into peptide sequences to modulate physicochemical and biological properties .

Why Fmoc-D-Phe(3,4-DiCl)-OH Cannot Be Substituted by Unmodified or Mono-Halogenated Phenylalanine Analogs


Simple substitution with unmodified Fmoc-D-Phe-OH or mono-halogenated variants (e.g., 4-Cl) is scientifically unsound. The 3,4-dichloro substitution pattern uniquely alters the steric bulk, lipophilicity, and electron density of the aromatic ring . These changes directly impact peptide conformation, target binding affinity, and metabolic stability. The D-configuration is also critical for conferring resistance to endogenous proteases, a property not achievable with the corresponding L-enantiomer (Fmoc-Phe(3,4-DiCl)-OH, CAS 177966-59-5) . Therefore, procurement decisions must be guided by residue-specific performance data rather than generic class equivalence.

Quantitative Evidence Guide for Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4): Differentiation in Stability, Purity, and Bioactivity


Lyophilized Powder Stability: 36-Month Shelf Life vs. 1-Month Solution Stability

The lyophilized powder form of Fmoc-D-Phe(3,4-DiCl)-OH demonstrates a shelf life of 36 months when stored at -20°C under desiccated conditions [1]. This is in contrast to its stability in solution, where potency loss occurs after 1 month at -20°C [1]. This differential stability profile is a critical procurement and inventory management consideration.

Peptide Chemistry Solid-Phase Synthesis Reagent Stability

Enantiomeric Purity: Chiral Integrity for D-Configuration vs. L-Enantiomer

The compound is commercially available with a purity specification of ≥96.0% by HPLC . Critically, the D-configuration of the amino acid center is a key differentiator. The L-enantiomer (Fmoc-Phe(3,4-DiCl)-OH, CAS 177966-59-5) is a distinct chemical entity with different biological properties, including its potential to form protease-resistant peptide bonds .

Chiral Chromatography Peptide Synthesis Quality Control

Acetylcholinesterase (AChE) Inhibition: Reported Potent Activity for the Free Amino Acid

The free amino acid, D-3,4-dichlorophenylalanine, has been reported as a potent inhibitor of acetylcholinesterase (AChE) . While specific IC50 values for the Fmoc-protected building block are not provided in the source, this activity profile is a key differentiator for the core pharmacophore compared to unsubstituted phenylalanine or other halogenated analogs. This suggests that peptides incorporating this residue may exhibit enhanced interactions with biological targets.

Enzymology Drug Discovery Neuroscience

Optimal Research and Industrial Applications for Fmoc-D-Phe(3,4-DiCl)-OH (CAS 177966-58-4)


Solid-Phase Synthesis of Protease-Resistant and Conformationally Constrained Peptides

The Fmoc-D-Phe(3,4-DiCl)-OH building block is ideally suited for SPPS . Its D-configuration confers inherent resistance to proteolytic degradation , while the 3,4-dichloro substitution increases side-chain hydrophobicity and steric bulk, potentially stabilizing desired peptide secondary structures. This combination is critical for generating peptide leads with improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Halogenated Aromatic Residues

Researchers can systematically compare peptides containing the 3,4-dichloro-D-Phe residue against those with unsubstituted Phe, 4-Cl-Phe, or 3,4-diF-Phe. This allows for direct interrogation of the impact of halogen size and electronegativity on target binding, cellular permeability, and in vivo efficacy. The commercial availability of this specific building block enables these precise SAR investigations .

Development of Chiral Ligands and Enzyme Inhibitors

The 3,4-dichloro-D-phenylalanine core has demonstrated potential as a potent acetylcholinesterase (AChE) inhibitor . This suggests applications in designing peptide-based tools or therapeutics targeting enzymes with hydrophobic binding pockets. Furthermore, the D-enantiomer can be used as a chiral ligand or auxiliary in asymmetric catalysis and coordination chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Phe(3,4-DiCl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.